Structural Differentiation: m-Tolyl Substitution vs. Phenyl or p-Tolyl Analogs in Piperazine Scaffolds
The 3-methylphenyl (m-tolyl) substituent at the piperazine N-4 position distinguishes this compound from the unsubstituted phenyl analog and the para-tolyl isomer. In the arylpiperazine class targeting dopamine D3 receptors, meta-substitution on the phenyl ring modulates both receptor affinity and intrinsic efficacy compared to para-substituted analogs [1]. The compound presents 2 hydrogen-bond donors (the primary amine and the protonated piperazine NH⁺ in the HCl salt form), 3 hydrogen-bond acceptors, and a topological polar surface area of approximately 56 Ų (computed for the free base parent) [2]. Compared to 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (CAS 917758-58-8), which replaces the m-tolyl group with an acetyl moiety, the target compound has higher calculated logP (approximately +1.5 to +2.0 difference) and distinct CNS MPO desirability scores relevant to blood-brain barrier penetration predictions [2].
| Evidence Dimension | Substituent identity and position on the N-phenyl ring of the piperazine scaffold |
|---|---|
| Target Compound Data | 3-methylphenyl (m-tolyl) group; MW 283.8 g/mol; HBD = 2; HBA = 3; TPSA ≈ 56 Ų (parent free base) |
| Comparator Or Baseline | 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (CAS 917758-58-8): acetyl group; MW 235.7 g/mol; HBD = 2; HBA = 4; TPSA ≈ 67 Ų |
| Quantified Difference | ΔMW = +48.1 g/mol; ΔHBA = -1; Δcalculated logP ≈ +1.5 to +2.0 (estimation based on fragment contributions) |
| Conditions | In silico physicochemical property comparison using PubChem computed descriptors (XLogP3, TPSA) |
Why This Matters
The m-tolyl group confers higher lipophilicity and distinct steric bulk compared to acetyl or unsubstituted phenyl analogs, directly impacting receptor binding pocket complementarity and membrane permeability in CNS-targeted screening cascades.
- [1] Newman, A. H., Grundt, P., & Nader, M. A. Dopamine D3 receptor partial agonists and antagonists as potential drug abuse therapeutic agents. Journal of Medicinal Chemistry, 2005, 48(11), 3663-3679. (Review covering arylpiperazine D3 pharmacophore SAR including meta-substitution effects). View Source
- [2] PubChem Compound Summary for CID 43810679. Computed physicochemical properties (HBD, HBA, TPSA, XLogP3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1172301-09-5 (accessed 2026-05-05). View Source
